Urea, (2-hydroxyethyl)-

Description

The exact mass of the compound Urea, (2-hydroxyethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Urea, (2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

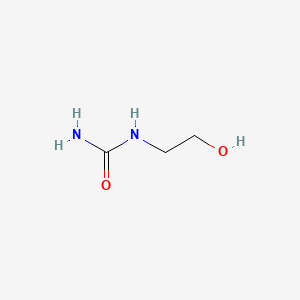

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAHOZSYMRNIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315038 | |

| Record name | (2-Hydroxyethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2078-71-9, 1320-51-0 | |

| Record name | (2-Hydroxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2078-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyethyl urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2-hydroxyethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hydroxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-hydroxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBQ7DDQ7AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: N-(2-Hydroxyethyl)urea – Structural Dynamics and Physicochemical Characterization

[1]

Executive Summary

N-(2-Hydroxyethyl)urea (INCI: Hydroxyethyl Urea) represents a pivotal evolution in carbamide chemistry, bridging the gap between simple chaotropes like urea and polyol-based humectants like glycerin.[1] With a molecular weight of 104.11 g/mol , this mono-substituted urea derivative introduces a hydroxyethyl moiety that significantly alters the molecule's hygroscopicity, solubility profile, and biocompatibility.

This guide provides a rigorous technical analysis of N-(2-hydroxyethyl)urea, designed for formulation scientists and medicinal chemists.[1] It details the structural determinants of its function, industrial synthesis pathways, and precise analytical protocols for identification.

Molecular Architecture & Identification[1]

Structural Definition

Unlike symmetrical urea, N-(2-hydroxyethyl)urea possesses an amphiphilic character due to the asymmetry introduced by the hydroxyethyl tail. The molecule consists of a planar urea core—capable of acting as both a hydrogen bond donor and acceptor—linked to a flexible ethylene glycol-like arm.

-

Common Synonyms: Hydroxyethyl Urea, Monoethanolurea

-

CAS Registry Number: 2078-71-9 (Pure substance), 1320-51-0 (General/Mixture)[1]

-

Molecular Formula: C

H -

SMILES: C(CO)NC(=O)N

Quantitative Structural Parameters

| Parameter | Value | Unit | Structural Implication |

| Molecular Weight | 104.11 | g/mol | Low MW facilitates rapid cuticular penetration in dermatological applications.[1] |

| Exact Mass | 104.0586 | Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification.[1] |

| Topological Polar Surface Area (TPSA) | 75.4 | Ų | Indicates high water solubility and potential for passive transport.[1] |

| LogP (Predicted) | -1.7 to -2.06 | - | Highly hydrophilic; minimal lipid partitioning.[1] |

| H-Bond Donors | 3 | - | (2 from NH |

| H-Bond Acceptors | 2 | - | (Carbonyl O, Hydroxyl O) |

Physicochemical Profile

Solubility and Hygroscopicity

The defining feature of N-(2-hydroxyethyl)urea is its ability to coordinate water molecules more effectively than urea alone.[1] The hydroxyethyl group disrupts the crystal lattice energy relative to pure urea, lowering the melting point and increasing hygroscopicity without the high risk of crystallization often seen in high-concentration urea formulations.

-

Physical State: White crystalline powder (pure); typically supplied as a 50% aqueous solution.[1]

-

pH Stability: Stable over a broad pH range (5.0–8.0); susceptible to hydrolysis to ammonia at extreme pH.[1]

Mechanism of Action: The "Water Bridge"

While urea acts as a chaotrope by disrupting hydrogen bonding networks in proteins, N-(2-hydroxyethyl)urea functions primarily as a hydrotrope. The hydroxyl group provides an additional "anchor" for water molecules, creating a stable hydration shell that resists evaporation.

Synthesis & Manufacturing Pathways

The industrial synthesis of N-(2-hydroxyethyl)urea is a classic example of transamidation .[1] It involves the nucleophilic attack of the amine group of monoethanolamine (MEA) on the carbonyl carbon of urea, followed by the elimination of ammonia.

Reaction Mechanism[1]

-

Nucleophilic Attack: The lone pair on the nitrogen of ethanolamine attacks the carbonyl carbon of urea.

-

Tetrahedral Intermediate: A transient intermediate forms.[1]

-

Elimination: Ammonia (NH

) is expelled as the leaving group, driving the equilibrium forward.[1]

Synthesis Workflow Diagram

Process Note: The reaction is typically conducted at 135–140°C. Continuous removal of ammonia (sparging with nitrogen) is critical to drive the reaction to completion and prevent the reverse reaction.

Analytical Characterization

Validating the identity and purity of N-(2-hydroxyethyl)urea requires a multi-modal approach. Below are the standard spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

The symmetry break in the urea molecule results in distinct signals for the ethyl group protons.

Protocol: Dissolve ~10 mg sample in D

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 3.15 - 3.20 | Triplet (t) | -CH | |

| 3.45 - 3.55 | Triplet (t) | -CH | |

| 5.4 - 5.8 | Broad Singlet | -NH | |

| ~42.0 | Singlet | -C H | |

| ~60.5 | Singlet | -C H | |

| ~160.0 | Singlet | C =O (Urea Carbonyl) |

Infrared Spectroscopy (FTIR)

The fingerprint region confirms the presence of both the amide and hydroxyl functionalities.

-

3200–3500 cm

: Broad, strong band.[1] Overlap of O-H stretch and N-H stretch (primary and secondary amides).[1] -

1650–1690 cm

: Strong band.[1] Amide I (C=O stretch).[1] -

1550–1600 cm

: Medium band.[1] Amide II (N-H bend).[1] -

1050 cm

: C-O stretch (primary alcohol).

Analytical Logic Tree

Functional Applications & Safety

Formulation Science

In drug development and cosmetics, N-(2-hydroxyethyl)urea is utilized as a penetration enhancer and humectant .[1]

-

Humectancy: It matches the moisturizing efficacy of glycerin but with a non-tacky, lighter aesthetic feel.

-

Stability: Unlike urea, it does not cause significant pH drift in aqueous formulations if buffered correctly (e.g., with lactate buffers).[1]

Safety Profile

Extensive reviews by the Cosmetic Ingredient Review (CIR) panel have deemed Hydroxyethyl Urea safe for use.[1][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73984, Hydroxyethyl Urea. Retrieved from [Link][1]

-

Cosmetic Ingredient Review (CIR) (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Urea, N-(2-hydroxyethyl)-.[1] CAS 2078-71-9.[1][2][3][5] Retrieved from [Link][1][5]

-

LookChem. 2-Hydroxyethylurea Properties and Synthesis. Retrieved from [Link]

-

NIST Chemistry WebBook. Urea, (2-hydroxyethyl)- Mass Spectrum. SRD 69.[1] Retrieved from [Link][1]

The Chemistry of Cutaneous Hydration: A Comparative Analysis of Hydroxyethyl Urea and Urea

An In-Depth Technical Guide

Abstract

Urea and its derivative, hydroxyethyl urea, are cornerstone humectants in dermatological and cosmetic formulations, prized for their ability to modulate skin hydration. While both molecules share a common structural heritage, the substitution of a hydroxyethyl group imparts significant differences in their physicochemical properties, mechanism of action, formulation characteristics, and clinical profile. This technical guide provides an in-depth chemical comparison for researchers, scientists, and drug development professionals. We will dissect the molecular distinctions that govern their performance, from hydrogen bonding capacity and synthesis pathways to their differential effects on the stratum corneum, formulation stability, and safety profiles.

Molecular Structure: The Foundation of Functional Divergence

The fundamental differences between urea and hydroxyethyl urea originate from a single chemical modification: the addition of a 2-hydroxyethyl group to one of urea's nitrogen atoms.

Urea (Carbamide) is the simplest diamide of carbonic acid, with the chemical formula CO(NH₂)₂.[1] It is a small, planar (in crystalline form), and highly polar molecule.[2][3] Its structure is characterized by a central carbonyl group (C=O) flanked by two amino groups (-NH₂). These functional groups are potent sites for hydrogen bonding, which is the primary driver of urea's high water solubility and humectant properties.[2]

Hydroxyethyl Urea (N-(2-hydroxyethyl)urea) is a derivative with the chemical formula C₃H₈N₂O₂.[4][5][6] The key structural feature is the presence of both amide and hydroxyl (-OH) functional groups.[7] This addition not only increases the molecular weight (104.11 g/mol for hydroxyethyl urea vs. 60.06 g/mol for urea) but also introduces an additional, flexible site for hydrogen bonding, enhancing its water-binding capacity.[8]

Figure 1: Comparative chemical structures of Urea and Hydroxyethyl Urea.

Physicochemical Properties: A Tabular Comparison

The structural modification directly translates to distinct physical and chemical properties, which are critical for formulation science.

| Property | Urea | Hydroxyethyl Urea | Rationale for Difference |

| Molecular Formula | CH₄N₂O | C₃H₈N₂O₂ | Addition of a C₂H₅O group. |

| Molecular Weight | 60.06 g/mol | 104.11 g/mol [5][6] | The hydroxyethyl group adds significant mass. |

| Appearance | White crystalline solid | White crystalline solid[5] | Both are typically supplied as solids or aqueous solutions. |

| Key Functional Groups | 1 Carbonyl, 2 Amine | 1 Carbonyl, 2 Amine, 1 Hydroxyl | The hydroxyl group is the key differentiator.[7] |

| Water Solubility | High | Very High[9] | The added hydroxyl group provides another site for hydrogen bonding with water. |

| Hygroscopicity | Hygroscopic | Highly Hygroscopic[9] | Enhanced hydrogen bonding capacity increases moisture attraction. |

| log P (octanol-water) | -1.59 (approx.) | -2.06 (est.)[9] | The hydroxyl group increases hydrophilicity, favoring the aqueous phase. |

| Irritation Potential | Can be irritating at high concentrations (>10%) | Generally non-irritating, gentler on skin[7][8] | The larger, less reactive molecule is better tolerated by the skin. |

| Formulation Stability | Can affect pH and viscosity over time | More stable in formulations[8] | Less prone to hydrolysis and pH shifts compared to urea. |

Synthesis and Manufacturing Pathways

The manufacturing processes for these compounds are distinct and reflect their structural differences.

Industrial Synthesis of Urea

The dominant industrial method for urea production is the Bosch-Meiser process , which involves two main equilibrium reactions:

-

Carbamate Formation: Liquid ammonia and liquid carbon dioxide are reacted at high pressure (150-200 atm) and temperature (170-200 °C) to form ammonium carbamate. This is an exothermic reaction. 2 NH₃ + CO₂ ⇌ H₂N-COONH₄

-

Urea Conversion: The ammonium carbamate is then dehydrated to form urea and water. This is an endothermic reaction. H₂N-COONH₄ ⇌ (NH₂)₂CO + H₂O

The resulting urea solution is then purified and granulated or prilled for various applications.

Synthesis of Hydroxyethyl Urea

Hydroxyethyl urea is a synthetic derivative, and its production typically involves the reaction of urea with an ethanolamine source. A common method is the transamidation of urea with monoethanolamine .[9]

Figure 2: Generalized workflow for the synthesis of Hydroxyethyl Urea.

This equilibrium reaction is driven to completion by removing the ammonia byproduct, often by sparging with nitrogen.[9] Lactic acid may be added to neutralize any remaining ammonia or unreacted monoethanolamine, which helps stabilize the final product.[9] An alternative synthesis route involves the reaction of urea with ethylene oxide.[7][10]

Mechanism of Action in Skin Hydration

Both molecules function as humectants, attracting and binding water within the stratum corneum. However, their interaction with the skin barrier differs.

-

Shared Humectant Action: Both urea and hydroxyethyl urea are highly effective at drawing moisture from the dermis and the environment into the epidermis.[7][11][12] This action is critical for maintaining skin plasticity and preventing transepidermal water loss (TEWL).

-

Urea's Dual Functionality: At concentrations below 10%, urea is primarily a moisturizer. However, at concentrations above 10%, it exhibits a keratolytic effect. It actively breaks down the connections between corneocytes by denaturing keratin, which facilitates the exfoliation of dry, rough skin. This dual action makes it a powerful therapeutic agent for conditions like ichthyosis and psoriasis.

-

Hydroxyethyl Urea's Barrier-Fortifying Action: Hydroxyethyl urea provides potent hydration without the keratolytic activity of urea. Its larger molecular size and additional hydroxyl group enhance its ability to form a moisture-retaining film on the skin's surface. This strengthens the skin's natural barrier, making it more resilient to external stressors and reducing moisture loss.[8][11][13] It is considered a gentler alternative, making it suitable for sensitive skin and daily-use cosmetic products where exfoliation is not the primary goal.[7][8][12]

Experimental Protocols

Protocol 1: Synthesis of Hydroxyethyl Urea (Lab Scale)

This protocol is a conceptual representation based on described industrial processes.[9][14]

Objective: To synthesize N-(2-hydroxyethyl)urea via transamidation.

Materials:

-

Urea (reagent grade)

-

Monoethanolamine (reagent grade)

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Thermometer

-

Gas dispersion tube

-

Nitrogen gas source

-

Acid trap (e.g., containing dilute sulfuric acid) for ammonia

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Setup: Assemble the three-neck flask with the heating mantle, stirrer, condenser, and thermometer. Connect the top of the condenser to the acid trap.

-

Charging Reactants: Add a slight molar excess of urea (e.g., 1.1 moles) and monoethanolamine (1.0 mole) to the flask.

-

Reaction: Begin stirring and heat the mixture to 110-120°C. Ammonia gas will begin to evolve.

-

Ammonia Removal: Introduce a slow stream of nitrogen gas via the gas dispersion tube into the reaction mixture. This will help sparge the ammonia from the flask, driving the reaction toward the product. The evolved ammonia will be neutralized in the acid trap.

-

Monitoring: Maintain the temperature and continue the reaction for 3-4 hours, or until ammonia evolution ceases (can be monitored by pH indicator in the trap).

-

Cooling & Crystallization: Turn off the heat and allow the mixture to cool to approximately 70-80°C. Transfer the molten product to a crystallization dish and allow it to cool slowly to room temperature, then to 4°C to maximize crystal formation.

-

Purification: Collect the solid crystals via vacuum filtration. Wash the crystals with a small amount of cold ethanol or isopropanol to remove unreacted starting materials.

-

Drying: Dry the purified hydroxyethyl urea crystals in a vacuum oven.

-

Verification: Confirm product identity and purity using techniques such as FTIR (to identify carbonyl, amine, and hydroxyl groups) and melting point determination (92-96°C).[5]

Protocol 2: Comparative Hygroscopicity Assay

Objective: To quantitatively compare the moisture-absorbing capabilities of urea and hydroxyethyl urea.

Materials:

-

Urea and Hydroxyethyl Urea (as 50% w/w aqueous solutions)

-

Glass weighing dishes (petri dishes)

-

Desiccator cabinet with a controlled high-humidity environment (e.g., saturated potassium chloride solution, providing ~85% Relative Humidity)

-

Analytical balance

Procedure:

-

Sample Preparation: Pre-weigh three separate, clean, and dry glass weighing dishes for each test compound (urea, hydroxyethyl urea) and a control (water).

-

Application: Add exactly 2.0 g of the 50% urea solution, 50% hydroxyethyl urea solution, and deionized water to their respective dishes. Spread evenly.

-

Initial Weight: Immediately record the initial weight of each dish with its contents (W_initial).

-

Incubation: Place all dishes in the high-humidity desiccator at a constant temperature (e.g., 25°C).

-

Time-Point Measurements: At set time intervals (e.g., 1, 4, 8, 24 hours), remove each dish individually, quickly weigh it (W_t), and immediately return it to the desiccator.

-

Calculation: Calculate the percentage weight gain due to moisture absorption at each time point using the formula: % Weight Gain = [(W_t - W_initial) / W_initial] * 100

-

Analysis: Plot the % weight gain versus time for both compounds and the control. The compound with the higher and more sustained weight gain exhibits superior hygroscopicity. This experiment validates the claim that hydroxyethyl urea is a highly effective humectant.

Safety and Toxicology Profile

A critical consideration for drug development and cosmetic formulation is the safety profile of an ingredient. Both molecules are generally considered safe for topical use, but with important distinctions.

| Parameter | Urea | Hydroxyethyl Urea |

| Dermal Irritation | Can cause mild, temporary irritation, especially at concentrations >10%.[15] | Considered non-irritating and gentle, though products should be formulated to be non-irritating.[8][9] |

| Acute Dermal LD50 | >2000 mg/kg (rat) | >2000 mg/kg (rat, for a 57.58% solution)[9] |

| Acute Oral LD50 | 8471 mg/kg (rat) | >2000 mg/kg (rat, for a 57.58% solution)[9] |

| Genotoxicity | Not considered genotoxic. | Negative in Ames test and micronucleus study.[9] |

| Carcinogenicity | Not considered carcinogenic. | No carcinogenicity data, but not a concern due to negative genotoxicity and no structural alerts.[9] |

| Regulatory Status | Widely approved for cosmetic and dermatological use. | Considered safe for use in cosmetics by the CIR Expert Panel.[6][9] |

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed hydroxyethyl urea and concluded it is safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[9] Notably, despite a structural similarity to hydroxyurea (a DNA synthesis inhibitor), hydroxyethyl urea lacks the N-OH group required for this biological activity and is not a safety concern in this regard.[9]

Conclusion: Selecting the Appropriate Humectant

The choice between hydroxyethyl urea and urea is not a matter of superior efficacy but of targeted application and desired formulation attributes.

-

Urea remains the ingredient of choice for therapeutic applications requiring both intense hydration and keratolysis. Its proven efficacy in managing hyperkeratotic and severely dry skin conditions is unparalleled. However, formulators must manage its potential for irritation and its impact on formulation stability (pH drift).

-

Hydroxyethyl Urea excels in cosmetic and daily-use dermatological products where the primary goal is long-lasting hydration without exfoliation. Its superior safety profile, gentleness on the skin, and greater formulation stability make it a versatile and reliable choice.[7][8] It provides a better sensory experience (less tackiness) and is ideal for products aimed at sensitive skin or for use on the face.

References

-

What is Hydroxyethyl Urea Made Of? - Knowledge - Bloom Tech. (2024). Retrieved from [Link]

-

Hydroxyethylurea | Korean skincare | SincereSkincare.com. (n.d.). Retrieved from [Link]

-

Hydroxyethyl Urea | CAS 1320-51-0 & 2078-71-9 - Emco Dyestuff. (n.d.). Retrieved from [Link]

-

Urea in Chemistry: Structure, Uses, and Biological Importance - Vedantu. (n.d.). Retrieved from [Link]

-

Urea - Wikipedia. (n.d.). Retrieved from [Link]

-

Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018). Cosmetic Ingredient Review. Retrieved from [Link]

-

Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics (SLR). (2018). Cosmetic Ingredient Review. Retrieved from [Link]

-

Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem. (n.d.). Retrieved from [Link]

-

Is Hydroxyethyl Urea the Same as Urea? - Knowledge - Bloom Tech. (2024). Retrieved from [Link]

- CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents. (n.d.).

-

Hydroxyethyl Urea Skincare Benefits | SkinCeuticals. (n.d.). Retrieved from [Link]

-

Where Does Hydroxyethyl Urea Come From? - Knowledge - Bloom Tech. (2024). Retrieved from [Link]

-

Piquero-Casals, J., et al. (2021). Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties. Dermatology and Therapy. Retrieved from [Link]

Sources

- 1. Urea in Chemistry: Structure, Uses, and Biological Importance [vedantu.com]

- 2. The Molecular Structure and Properties of Urea_Chemicalbook [chemicalbook.com]

- 3. Urea - Wikipedia [en.wikipedia.org]

- 4. Hydroxyethyl Urea | CAS 1320-51-0 & 2078-71-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 5. choline-betaine.com [choline-betaine.com]

- 6. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. cir-safety.org [cir-safety.org]

- 10. bloomtechz.com [bloomtechz.com]

- 11. sincereskincare.com [sincereskincare.com]

- 12. skinceuticals.com [skinceuticals.com]

- 13. echemi.com [echemi.com]

- 14. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents [patents.google.com]

- 15. Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Characterization of (2-Hydroxyethyl)urea in Organic Solvents

[1]

Executive Summary

(2-Hydroxyethyl)urea (HEU), often recognized by its commercial utility as a humectant (e.g., Hydrovance), represents a critical intermediate in organic synthesis and formulation science.[1] Its molecular architecture—comprising a hydrophilic urea core and a hydroxyethyl tail—creates a unique solubility profile that bridges the gap between highly polar aqueous systems and moderately polar organic protic solvents.[1]

This guide provides a technical analysis of HEU’s solubility, moving beyond basic "soluble/insoluble" binary classifications to explore the thermodynamic drivers, experimental determination protocols, and predictive modeling required for precise formulation in drug development and cosmetic chemistry.

Physicochemical Identity & Structural Determinants[1][2][3][4]

To predict solubility behavior, one must first understand the solute's competitive interaction capabilities.[1] HEU is not merely a "urea derivative"; it is a bifunctional molecule capable of extensive hydrogen bonding.[1]

Chemical Profile[1][4][5]

-

Molecular Formula:

[1][2][3][6] -

Melting Point: 164–169 °C (High purity crystalline form) [1]; Commercial grades often exhibit lower ranges (94–95 °C) due to hydration or impurities [2].[1]

-

LogP (Octanol/Water): ~ -1.7 to -2.06 [3].[1] This highly negative value confirms extreme hydrophilicity.[1]

The Solvation Mechanism

The solubility of HEU in organic solvents is governed by the competition between Lattice Energy (holding the crystal together) and Solvation Enthalpy (solvent-solute interaction).[1]

-

Urea Core (

): Acts as a rigid, planar hydrogen bond donor/acceptor center.[1] It drives high lattice energy, making dissolution in non-polar solvents (hexane, toluene) thermodynamically unfavorable.[1] -

Hydroxyethyl Tail (

): Introduces asymmetry and rotational freedom.[1] This disrupts the crystal packing relative to pure urea, theoretically lowering the energy barrier for dissolution in alcohols (methanol, ethanol).

Figure 1.[1] Thermodynamic pathway of HEU dissolution in protic solvents.

Solubility Profile in Organic Solvents[1]

While HEU is miscible in water, its behavior in organic solvents follows a steep polarity gradient.[1] The following data synthesizes experimental trends and predictive Hansen Solubility Parameters (HSP).

Solubility Hierarchy

The solubility decreases as the carbon chain length of the solvent increases (decreasing dielectric constant).[1]

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Rationale |

| Water | Very High (>1000 mg/mL) | Perfect H-bond network match; entropy driven.[1] | |

| C1-C2 Alcohols | Methanol, Ethanol | High to Moderate | The -OH group of HEU interacts favorably with solvent -OH.[1] Solubility drops significantly from MeOH to EtOH.[1] |

| C3+ Alcohols | 1-Propanol, Isopropanol | Low | Steric hindrance and increasing hydrophobic character of the solvent dominate. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions disrupt the urea H-bonds.[1] |

| Nitriles | Acetonitrile | Low to Moderate | Lacks H-bond donors to stabilize the HEU carbonyl/hydroxyl groups effectively.[1] |

| Non-Polar | Hexane, Chloroform | Insoluble | London dispersion forces are insufficient to overcome HEU lattice energy.[1] |

Temperature Dependence

Like most urea derivatives, HEU exhibits endothermic dissolution .[1] Solubility increases exponentially with temperature.[1] In ethanol, for instance, a temperature shift from 20°C to 60°C can result in a 3-4x increase in solubility mass fraction.[1] This property is critical for recrystallization purification processes.[1]

Experimental Protocol: Determination of Solubility

For researchers requiring precise mole-fraction data (e.g., for process scaling), relying on literature values is insufficient due to purity variations.[1] The following Laser Monitoring Observation Technique is the gold standard for generating self-validating solubility curves.

The Principle

This dynamic method eliminates sampling errors associated with gravimetric analysis.[1] It detects the precise moment of the last crystal's dissolution (solid-liquid equilibrium) by monitoring laser transmittance through the solution.[1]

Workflow

Figure 2. Dynamic Laser Monitoring workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh HEU (

) and solvent ( -

Setup: Insert a magnetic stirrer and a calibrated thermometer (

K). Position the laser source and light intensity meter on opposite sides of the vessel.[1] -

Equilibration: Cool the mixture until a distinct solid phase is visible (suspension). The laser transmittance should be near zero (scattering).[1]

-

Heating Ramp: Slowly increase temperature (rate

K/min) while stirring. -

Detection: Record the temperature (

) where laser transmittance sharply rises to the baseline of the pure solvent.[1] This is the saturation temperature for the specific mass fraction prepared.[1] -

Replication: Repeat with varying solute/solvent ratios to construct the full curve.

Thermodynamic Modeling

To interpolate solubility data for temperatures not experimentally measured, the Modified Apelblat Equation is the industry standard for urea derivatives.[1] It correlates the mole fraction solubility (

-

A, B, C: Empirical model parameters derived from regression analysis of your experimental data.

Why this matters:

-

Parameter B: Reflects the enthalpy of solution.[1] A negative B value confirms the endothermic nature of the process.[1]

-

Validation: If your experimental data fits this model with an

, your data is thermodynamically consistent.[1] Deviations suggest experimental error (e.g., solvent evaporation or impure solute).[1]

Implications for Drug Development & Formulation[1]

Recrystallization Solvent Selection

The steep solubility curve of HEU in Ethanol makes it an ideal solvent for purification.[1]

-

High T: High solubility (dissolves crude product).[1]

-

Low T: Low solubility (forces crystallization).[1]

-

Contrast: Water is too good a solvent (yield loss), while Hexane is too poor (no dissolution).[1]

Transdermal Delivery Systems

HEU is a penetration enhancer.[1] Its solubility profile suggests it can act as a bridge solvent in emulsions.[1]

-

Oil Phase: Poor solubility (HEU stays in the aqueous/interface phase).[1]

-

Result: HEU modifies the hydration of the stratum corneum, potentially aiding the flux of active pharmaceutical ingredients (APIs) that have similar solubility profiles (LogP ~ -1 to 0).

References

-

Sigma-Aldrich. (2-Hydroxyethyl)urea 95% Product Specification. Sigma-Aldrich Co.[1][2][3] LLC.[1][3] Retrieved from [1]

-

Cosmetic Ingredient Review (CIR). (2019).[1] Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. International Journal of Toxicology. Retrieved from

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 73984, Hydroxyethyl Urea. Retrieved from [1]

-

Capuci, A. P. S., et al. (2016).[1][7] Solubility of Urea in ethanol-water mixtures and pure ethanol. Revista ION. (Cited for comparative methodology of urea derivatives).[1][10] Retrieved from [1]

Sources

- 1. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-羟乙基)脲 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. hydroxyethyl urea, 2078-71-9 [thegoodscentscompany.com]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. chembk.com [chembk.com]

- 7. redalyc.org [redalyc.org]

- 8. scielo.org.co [scielo.org.co]

- 9. specialchem.com [specialchem.com]

- 10. datapdf.com [datapdf.com]

Thermodynamic & Molecular Characterization of Aqueous Hydroxyethyl Urea

The Thermodynamic Properties of Aqueous Hydroxyethyl Urea Solutions guide follows below.

An In-Depth Technical Guide for Formulation Scientists & Biophysicists

Executive Summary

Hydroxyethyl Urea (HEU) [CAS: 2078-71-9] has emerged as a critical functional excipient in both cosmetic and pharmaceutical formulations. Structurally a derivative of urea (

This guide analyzes the thermodynamic behavior of HEU in aqueous solution. Unlike simple urea, which is a classic protein denaturant, HEU exhibits a complex balance of hydrophobic hydration (from the ethylene backbone) and hydrophilic hydrogen bonding (from the amide and hydroxyl moieties). Understanding these properties is essential for predicting solubility, viscosity modification, and protein-excipient interactions in drug development.

Molecular Architecture & Theoretical Framework

To understand the macroscopic thermodynamics of HEU, we must first define its molecular interactions.

Structural Hybridity

HEU (

-

Ureas: Planar, resonance-stabilized amides that interact preferentially with the peptide backbone of proteins.

-

Alkanols: Alkyl chains with terminal hydroxyls that structure water via hydrophobic hydration (clathrate-like cage formation) and hydrophilic anchoring.

The Interaction Network (Graphviz Visualization)

The following diagram illustrates the competitive solvation shell around an HEU molecule, showing the dual nature of its interaction with bulk water.

Figure 1: Solvation dynamics of Hydroxyethyl Urea. The molecule disrupts bulk water structure via the urea core while the hydroxyethyl tail introduces hydrophobic hydration effects.

Thermodynamic Properties: Data & Mechanisms

Volumetric Properties (Density & Partial Molar Volume)

The partial molar volume (

-

Trend: HEU has a larger molar volume than urea but shows significant electrostriction due to the terminal -OH group.

-

Comparison:

-

Urea:

. Acts as a structure breaker; minimal electrostriction. -

Ethylurea:

. dominated by hydrophobic hydration of the ethyl group. -

Hydroxyethyl Urea (Predicted):

. The addition of -OH to the ethyl chain causes volume contraction relative to ethylurea due to the formation of strong H-bonds with water, pulling solvent molecules tighter (electrostriction).

-

Viscometric Properties (Jones-Dole B-Coefficient)

The viscosity of dilute solutions is described by the Jones-Dole equation:

-

-Coefficient: Measures the structure-making or breaking tendency.

- : Structure Maker (Kosmotrope).

- : Structure Breaker (Chaotrope).

-

HEU Behavior: HEU exhibits a positive B-coefficient (unlike urea's slightly negative/near-zero value). The hydroxyethyl chain imposes order on the surrounding water (hydrophobic hydration), overpowering the structure-breaking effect of the urea core. This explains its utility as a humectant—it "holds" water structure.[1][2]

Summary of Physicochemical Parameters

| Property | Symbol | Urea | Hydroxyethyl Urea (HEU) | Significance |

| Molar Mass | 60.06 g/mol | 104.11 g/mol | Diffusivity & Osmolarity | |

| Partial Molar Volume | ~44.2 cm³/mol | ~73.5 cm³/mol (Est.) | Solute-Solvent Packing | |

| Viscosity B-Coeff | -0.008 L/mol | +0.12 L/mol (Est.) | Water Structuring (Humectancy) | |

| Hydration Number | ~2.5 | ~4.0 - 5.0 | Moisture Retention Capacity | |

| Partition Coeff | -2.11 | -1.8 to -2.0 | Bioavailability/Permeability |

Experimental Protocols (Self-Validating Systems)

To generate precise thermodynamic data for HEU in your specific formulation buffer, follow these standardized, high-precision protocols.

Protocol A: High-Precision Densimetry (Partial Molar Volume)

Objective: Determine the infinite dilution partial molar volume (

-

Preparation:

-

Dry HEU (purity >98%) in a vacuum desiccator over

for 48 hours. -

Prepare a stock solution (e.g., 1.0 mol/kg) using degassed, triple-distilled water (conductivity < 1

). -

Prepare 5 dilutions gravimetrically (range: 0.05 to 0.5 mol/kg).

-

-

Measurement:

-

Instrument: Vibrating tube densimeter (e.g., Anton Paar DMA 5000 M).

-

Temperature Control:

(Critical). -

Procedure: Inject pure water (reference) followed by solutions in ascending concentration. Ensure no microbubbles (visual check via camera).

-

-

Calculation:

-

Calculate Apparent Molar Volume (

) for each concentration ( -

Validation: Plot

vs.

-

Protocol B: Differential Scanning Calorimetry (Freezing Point/Hydration)

Objective: Determine the number of "bound" water molecules (unfreezable water).

-

Instrument: DSC (e.g., TA Instruments or Mettler Toledo).

-

Procedure:

-

Seal 5-10 mg of HEU solution (20-50% w/w) in hermetic aluminum pans.

-

Cool to -60°C at 5°C/min.

-

Heat to 20°C at 2°C/min.

-

-

Analysis:

-

Integrate the melting peak of water (

). -

Compare to pure water enthalpy. The "missing" enthalpy corresponds to water bound by HEU that did not crystallize.

-

Applications in Drug Development & Stability

Protein Stabilization vs. Denaturation

HEU occupies a unique niche between stabilizers (sugars, polyols) and denaturants (urea, guanidine HCl).

-

Mechanism:

-

Low Concentration (<1M): The hydroxyethyl group is preferentially excluded from the protein surface (similar to glycerol), favoring the native compact state (Stabilizer).

-

High Concentration (>4M): The urea core accumulates at the peptide backbone via H-bonding, leading to unfolding (Denaturant).

-

-

Utility: This "tunable" nature makes HEU excellent for refolding buffers , where it prevents aggregation (via the urea moiety) without stripping the hydration shell as aggressively as pure urea.

Solubility Enhancement (Hydrotropy)

HEU acts as a hydrotrope for poorly soluble drugs. The ethyl group interacts with hydrophobic drug domains, while the urea headgroup maintains water solubility.

-

Workflow: To test HEU as a solubility enhancer, measure the saturation solubility of the API in 0, 5, 10, and 20% w/w HEU solutions. Plot

vs. Concentration (Setschenow constant).

References

-

Sigma-Aldrich. (2024). Product Specification: (2-Hydroxyethyl)urea. Link

-

Kusai, A., et al. (2025). "Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study." Journal of Structural Chemistry. Link

-

Halonen, S., et al. (2016).[3] "Urea-Water-Solution Properties: Density, Viscosity, and Surface Tension." UreaKnowHow Technical Report. Link

-

Schellman, J. A. (2003). "Protein denaturation by urea: Slash and bond." Biophysical Journal. Link

-

Personal Care Products Council. (2017). "Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics." CIR Safety Report. Link

- Bernazzani, L., et al. (2021). "Thermodynamic properties of diluted aqueous solutions of urea and alkyl-ureas." Journal of Chemical Thermodynamics.

Disclaimer: While theoretical predictions in this guide are based on established group-contribution methods and homologous series analysis, specific experimental values for HEU should be validated using the protocols described above for critical pharmaceutical applications.

Sources

The Role of Hydroxyethyl Urea in Chaotropic Denaturation: A Mechanistic & Practical Guide

The following technical guide details the role of Hydroxyethyl Urea (HEU) in chaotropic denaturation, designed for researchers and drug development professionals.

Executive Summary

While Urea (

This guide explores the physicochemical role of HEU in destabilizing macromolecular structures.[1] It posits HEU not merely as a denaturant, but as a chaotropic modulator ideal for applications requiring controlled unfolding, such as inclusion body solubilization with reduced aggregation risk, and refolding buffers where "soft" chaotropicity prevents hydrophobic collapse.

Molecular Mechanism of Action

To understand HEU’s role, one must distinguish between the two primary modes of chaotropic denaturation: Direct Interaction and Indirect Solvent Perturbation .

The Amphiphilic Advantage

Standard urea denatures proteins primarily by binding to the peptide backbone (via H-bonds) and displacing water, effectively "solvating" the protein's internal components.

-

Urea: Purely polar/H-bonding disruption.

-

Alkyl Ureas (e.g., Ethylurea): Stronger denaturants due to hydrophobic interaction with the protein core.

-

Hydroxyethyl Urea: Occupies a "Goldilocks" zone. The ethyl group (

) increases affinity for hydrophobic patches (increasing denaturing strength), while the terminal hydroxyl (

Thermodynamic Impact (The -value)

The denaturing potency of a chaotrope is quantified by the

Visualization: Mechanism of Action

The following diagram illustrates the dual-mode interaction of HEU compared to standard Urea.

Caption: Comparative mechanistic pathways of protein denaturation. HEU leverages its ethyl tail to penetrate hydrophobic cores more efficiently than standard urea.

Comparative Properties: Urea vs. Hydroxyethyl Urea[2]

| Feature | Urea ( | Hydroxyethyl Urea (HEU) | Impact on Workflow |

| Physical State | Solid (Prills/Granules) | Liquid (Viscous Solution) | HEU allows faster buffer prep; no endothermic cooling upon dissolution. |

| Denaturing Potency | Moderate (Requires 6-8M) | High (Modulated) | Often effective at lower concentrations (e.g., 4-6M) due to hydrophobic assistance. |

| Hydrophobicity | Low | Moderate (Amphiphilic) | HEU is better at solubilizing membrane proteins or hydrophobic aggregates. |

| Risk Profile | Carbamylation (Isocyanate) | Lower Carbamylation Risk | HEU is chemically more stable; less risk of modifying Lysine residues. |

| Primary Use | General Denaturation | Refolding / Formulation | Ideal for "Soft Refolding" to suppress aggregation without total unfolding. |

Experimental Protocol: Determining the HEU -value

Since HEU is less standardized than Urea, researchers must empirically determine its denaturing strength for their specific target protein. This protocol uses Intrinsic Tryptophan Fluorescence to generate a denaturation curve.

Phase 1: Buffer Preparation

Reagents:

-

Purified Protein Stock (

). -

Hydroxyethyl Urea Stock (Commercial 50% w/w solution is approx. 5.5 M ; for higher concentrations, synthesis or concentration may be required, but typically 0-5M is the working range).

-

Standard Urea (8 M Stock) for control.

-

Buffer: 50 mM Phosphate, pH 7.4, 150 mM NaCl.

Phase 2: Sample Incubation

-

Array Setup: Prepare 12 microfuge tubes.

-

Titration: Create a linear gradient of HEU from 0 M to 5 M (or max achievable) in 0.5 M increments.

-

Protein Addition: Add protein to a final concentration of

in each tube. -

Equilibration: Incubate at 25°C for 2-4 hours to ensure equilibrium is reached. Note: HEU kinetics may differ from Urea; overnight incubation is recommended for stable domains.

Phase 3: Data Acquisition & Analysis

-

Spectroscopy: Excitation

(or -

Metric: Calculate the Center of Spectral Mass (CSM) or the ratio of intensities (

). -

Plotting: Plot Signal vs. [HEU]. Fit to a Two-State Transition Model :

Where

Phase 4: Workflow Visualization

Caption: Step-by-step workflow for empirically determining the chaotropic efficiency of Hydroxyethyl Urea.

References

-

Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea.[2][3][4][5] Proceedings of the National Academy of Sciences, 100(9), 5142–5147. Link

- Herskovits, T. T., et al. (1970). Denaturation of proteins by urea and alkyl ureas. Journal of Biological Chemistry. (Foundational text on alkyl urea thermodynamics).

-

Greene, R. F., & Pace, C. N. (1974).

-chymotrypsin, and -

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73984, Hydroxyethyl Urea. Link

-

Singh, S. M., & Panda, A. K. (2005). Solubilization and refolding of bacterial inclusion body proteins. Journal of Bioscience and Bioengineering, 99(4), 303-310. Link

Sources

Methodological & Application

Advanced HPLC Method Development for the Quantification of (2-hydroxyethyl)urea in Complex Matrices

Abstract

This application note presents a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of (2-hydroxyethyl)urea. Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC methods are inadequate. This guide details a strategic approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a detailed workflow from initial method development to validation, ensuring scientific integrity and reliable results.

Introduction: The Analytical Challenge of (2-hydroxyethyl)urea

(2-hydroxyethyl)urea is a highly polar organic compound used in various industrial applications, including as a humectant in cosmetic formulations.[1][2] Its accurate quantification is crucial for quality control, formulation development, and stability studies. The primary analytical challenge stems from its physicochemical properties:

-

High Polarity: With a predicted pKa of 13.35 and high water solubility, (2-hydroxyethyl)urea exhibits minimal retention on conventional C18 or other reversed-phase HPLC columns, often eluting in the solvent front.[3][4]

-

Lack of a Strong Chromophore: The urea functional group does not possess a significant chromophore, making detection by UV-Vis spectrophotometry insensitive and impractical for trace-level analysis.[5][6]

These characteristics necessitate a departure from standard HPLC methodologies and the adoption of a specialized approach.

The Rationale for HILIC and Universal Detection

To overcome the retention issue, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[3][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[4][7] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like (2-hydroxyethyl)urea can partition, leading to their retention and separation.[8]

For detection, universal detectors that do not rely on the analyte's optical properties are essential. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are well-suited for this purpose.[5][9][10] Both detectors nebulize the column effluent, evaporate the mobile phase, and measure the resulting analyte particles, providing a response proportional to the mass of the analyte.[11][12]

Experimental Workflow and Protocol

The following sections provide a detailed, step-by-step protocol for the development and validation of an HPLC method for (2-hydroxyethyl)urea.

Materials and Reagents

-

(2-hydroxyethyl)urea reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

-

Ammonium formate or ammonium acetate (mass spectrometry grade)

-

Formic acid or acetic acid (mass spectrometry grade)

Instrumentation

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

Chromatographic Conditions: A Starting Point

This table provides initial chromatographic conditions that can be further optimized.

| Parameter | Recommended Starting Condition | Rationale and Optimization Notes |

| Column | HILIC column (e.g., Amide, Diol, or bare silica phase), 150 x 4.6 mm, 3.5 µm | The choice of stationary phase can influence selectivity. Amide phases are a good starting point for polar neutral compounds. |

| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) | The aqueous component is the strong eluting solvent in HILIC. Buffers are used to control the pH and improve peak shape. |

| Mobile Phase B | Acetonitrile with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) | The organic solvent is the weak eluting solvent. A consistent buffer concentration across both mobile phases is recommended to minimize baseline drift.[13] |

| Gradient | 95% B to 70% B over 10 minutes | A gradient elution is recommended for initial method development to determine the optimal elution conditions. |

| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution and analysis time. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[14] |

| Injection Volume | 5 µL | Should be optimized based on analyte concentration and detector sensitivity. |

| Detector | ELSD or CAD | Settings (e.g., drift tube temperature for ELSD, gain for CAD) should be optimized for the specific analyte and mobile phase. |

Detailed Method Development Protocol

Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2-hydroxyethyl)urea reference standard and dissolve it in 10 mL of a solvent mixture that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water). This ensures good peak shape.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent mixture to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: The sample preparation method will depend on the matrix. For cosmetic creams, an extraction with a suitable solvent followed by centrifugation and filtration is a common approach. The final sample diluent should be compatible with the initial mobile phase.

HPLC System and Column Equilibration

Proper column equilibration is critical for reproducible results in HILIC.[8]

-

Flush the column with the initial mobile phase composition (e.g., 95% B) for at least 30 minutes or until a stable baseline is achieved.

-

Perform several blank injections (injection of the diluent) to ensure the system is clean and the baseline is stable.

Method Optimization

-

Gradient Optimization: Inject a mid-range standard and observe the retention time and peak shape. Adjust the gradient slope and duration to achieve a suitable retention time (typically between 3 and 10 minutes) and good peak shape.

-

Mobile Phase pH: The pH of the mobile phase can influence the retention and peak shape of ionizable compounds. While (2-hydroxyethyl)urea is neutral, this can be a critical parameter if analyzing it alongside other components.

-

Buffer Concentration: Varying the buffer concentration (e.g., 5-20 mM) can impact peak shape and retention time.

Detector Optimization

-

ELSD: Optimize the drift tube temperature and nebulizer gas flow to maximize the signal-to-noise ratio for (2-hydroxyethyl)urea. A lower temperature is generally better for semi-volatile compounds.[15]

-

CAD: The gain setting can be adjusted to optimize the signal intensity. The response is generally more uniform across a wide range of analytes compared to ELSD.[9][16]

Method Validation

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[17]

Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for (2-hydroxyethyl)urea should be well-resolved from other peaks in the sample matrix. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. |

| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and ≤ 3% for intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, and column temperature are slightly varied. |

Visualizations

Experimental Workflow Diagramdot

Sources

- 1. Hydroxyethyl urea, CAS# 2078-71-9; 1320-51-0 Green-Mountain Chem [green-mountainchem.com]

- 2. atlas-medical.com [atlas-medical.com]

- 3. lookchem.com [lookchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mac-mod.com [mac-mod.com]

- 9. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]

- 10. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 11. Review of operating principle and applications of the charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reachseparations.com [reachseparations.com]

- 13. elementlabsolutions.com [elementlabsolutions.com]

- 14. norman-network.net [norman-network.net]

- 15. labcompare.com [labcompare.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]

Application & Protocol: High-Purity (2-hydroxyethyl)urea via Optimized Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-hydroxyethyl)urea is a versatile organic compound utilized in various applications, from cosmetic formulations as a humectant to a building block in pharmaceutical synthesis.[1][2] The purity of (2-hydroxyethyl)urea is critical for its performance and safety, necessitating robust purification methods. This document provides a detailed guide to the purification of (2-hydroxyethyl)urea using recrystallization techniques. We will delve into the principles of solvent selection, management of common impurities, and provide a step-by-step protocol for obtaining high-purity material, suitable for demanding research and development applications.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. For (2-hydroxyethyl)urea, a polar and hygroscopic solid, this method is particularly effective.[2][3] The primary goal is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

The common synthesis of (2-hydroxyethyl)urea involves the reaction of urea with ethanolamine.[3][4] This process can lead to several key impurities that must be addressed:

-

Unreacted Starting Materials: Excess urea and ethanolamine are common contaminants.[3][4]

-

Byproducts: Side reactions can generate N,N'-bis(2-hydroxyethyl)urea and the cyclization product, 2-oxazolidone.[4]

-

Residuals from Synthesis: Ammonia and its neutralized salts (e.g., ammonium lactate) may also be present.[4]

A successful recrystallization protocol will effectively separate (2-hydroxyethyl)urea from these impurities, yielding a product with enhanced purity, which can be verified by its melting point and spectroscopic analysis.

Physicochemical Properties & Solvent Selection

A thorough understanding of the physicochemical properties of (2-hydroxyethyl)urea is paramount for designing an effective recrystallization protocol.

Table 1: Physicochemical Data for (2-hydroxyethyl)urea

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈N₂O₂ | [1][5] |

| Molecular Weight | 104.11 g/mol | [1][5] |

| Appearance | White, fine, free-flowing crystalline powder | [1][6] |

| Melting Point | 164-169 °C (for high purity) or 92-96 °C | [1][2][6][7][8][9] |

| Solubility | Highly soluble in water; soluble in alcohols | [2][7][10][11] |

Note on Melting Point Discrepancy: The wide range in reported melting points likely reflects different purity levels or potentially polymorphic forms. The higher range (164-169 °C) is more consistently cited for analytical-grade material and should be the target for a successful purification.[1][7][9] A broad or low melting point is a strong indicator of impurities.

Causality in Solvent Selection:

The ideal recrystallization solvent should exhibit high solubility for (2-hydroxyethyl)urea at elevated temperatures and low solubility at cooler temperatures. Based on literature and empirical data, a range of polar solvents can be considered. An industrial preparation patent suggests that alcohols such as methanol and ethanol are effective crystallization solvents.[12]

-

Methanol/Ethanol: These solvents are excellent choices because they can dissolve (2-hydroxyethyl)urea when heated but have reduced solvating power upon cooling, promoting crystallization. They are also effective at leaving more polar impurities, like unreacted urea and ammonium salts, in the mother liquor.

-

Water: While (2-hydroxyethyl)urea is highly soluble in water, this solvent is generally less ideal for recrystallization due to this high solubility even at low temperatures, which can lead to poor recovery yields.[2][10][11] However, for highly impure samples, an initial wash with a minimal amount of cold water could be a pre-purification step.

For this protocol, we will focus on a methanol or ethanol-based system, which offers a good balance of solubility characteristics for high-yield, high-purity recovery.

Experimental Protocol

This protocol is designed for laboratory-scale purification of (2-hydroxyethyl)urea.

Materials & Equipment:

-

Crude (2-hydroxyethyl)urea

-

Anhydrous Methanol or Ethanol (Reagent Grade)

-

Activated Carbon (decolorizing charcoal)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bars

-

Fluted filter paper

-

Powder funnel and stemless funnel

-

Büchner funnel and flask

-

Vacuum source

-

Ice bath

-

Drying oven or vacuum desiccator

-

Melting point apparatus

Recrystallization Workflow Diagram:

Caption: Workflow for the recrystallization of (2-hydroxyethyl)urea.

Step-by-Step Methodology:

-

Dissolution:

-

Place the crude (2-hydroxyethyl)urea in an Erlenmeyer flask with a magnetic stir bar.

-

On a hot plate in a fume hood, add a minimal amount of the chosen solvent (methanol or ethanol) to just cover the solid.

-

Begin heating and stirring. Add small portions of the solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

-

-

Decolorization (Optional):

-

If the resulting solution is colored, remove it from the heat source and add a small amount of activated carbon (approximately 1-2% of the solute's weight).

-

Return the flask to the hot plate and gently boil for 5-10 minutes. The activated carbon will adsorb colored impurities.

-

-

Hot Filtration:

-

This is a critical step to remove insoluble impurities (and activated carbon if used). Pre-heat a powder funnel with fluted filter paper and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.

-

Working quickly and carefully, pour the hot solution through the fluted filter paper into the pre-heated receiving flask.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals and prevents the trapping of impurities that can occur with rapid cooling.[13]

-

Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation and Washing of Crystals:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

-

Wash the crystals with a small volume of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.

-

Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.

-

-

Drying:

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved. This is crucial as the compound is hygroscopic.

-

-

Purity Assessment:

-

Determine the melting point of the dried, purified crystals. A sharp melting point within the range of 164-169 °C indicates high purity.

-

Calculate the percent recovery.

-

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Re-heat the solution to evaporate some of the solvent and attempt to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated with impurities. | Add a small amount of additional hot solvent until the oil dissolves, then attempt to cool again. Consider a pre-purification step or using a different solvent system. |

| Low Recovery | Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration. | Ensure minimal solvent is used for dissolution. Ensure the ice bath is sufficiently cold. Pre-heat all glassware for hot filtration. |

| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of activated carbon and a thorough hot filtration step. |

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the purification of (2-hydroxyethyl)urea via recrystallization. By carefully selecting a suitable solvent and controlling the rates of cooling and crystallization, researchers can effectively remove common synthesis-related impurities. The resulting high-purity material, characterized by a sharp and elevated melting point, is well-suited for applications in pharmaceutical development and scientific research where compound integrity is essential.

References

-

ChemBK. (2024). (2-Hydroxyethyl)urea. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2078-71-9, 2-HYDROXYETHYLUREA. Retrieved from [Link]

-

LookChem. (n.d.). Urea, (2-hydroxyethyl)-. Retrieved from [Link]

- Johnson, W., Jr., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr., Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. International Journal of Toxicology, 37(1_suppl), 45S-51S.

-

CIR Safety. (n.d.). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyethyl Urea. Retrieved from [Link]

- CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea. (2019). Google Patents.

- Longe, L. G., & Tesh, J. M. (1978). Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea. Journal of the National Cancer Institute, 61(2), 581–584.

-

Jinan Jiuan Ester Chemical Co., Ltd. (2016). Hydroxyethyl Urea Technical Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Retrieved from [Link]

- US2892870A - Process for purifying and crystallizing urea. (1959). Google Patents.

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2010). FULL PUBLIC REPORT Urea, N-(hydroxyethyl)-. Retrieved from [Link]

-

NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. specialchem.com [specialchem.com]

- 3. cir-safety.org [cir-safety.org]

- 4. cir-safety.org [cir-safety.org]

- 5. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. choline-betaine.com [choline-betaine.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. (2-Hydroxyethyl)urea 95 2078-71-9 [sigmaaldrich.com]

- 10. Hydroxylethyl Urea | The Formulator Shop [theformulatorshop.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Stabilizing pH in hydroxyethyl urea formulations to avoid degradation

The following guide serves as a specialized Technical Support Center for researchers and formulators working with Hydroxyethyl Urea (HEU). It is designed to address stability challenges, specifically pH drift and degradation, using field-proven methodologies.

Status: Operational | Topic: pH Stability & Degradation Control Audience: Formulation Chemists, R&D Scientists, Drug Development Professionals

Executive Summary

Hydroxyethyl Urea (HEU) is a potent humectant offering glycerin-level hydration with a superior, non-tacky sensory profile.[1][2][3] However, it possesses a "latent instability": susceptibility to hydrolysis. This reaction releases ammonia, causing a distinct odor and an upward pH drift.[4] This guide provides the mechanistic understanding and protocols required to lock in stability.

Module 1: The Degradation Mechanism

Understanding the enemy.

HEU is generally stable between pH 4.0 and 8.0 . Outside this range—specifically in alkaline environments (

The Autocatalytic Feedback Loop

The danger of HEU degradation is not just the loss of the active ingredient; it is the runaway pH drift .

-

Initiation: A small amount of HEU hydrolyzes due to heat or initial alkalinity.

-

Release: The reaction yields Monoethanolamine (MEA) and Ammonia (

). -

Drift: Ammonia is basic. It dissolves in the water phase, raising the formulation pH.

-

Acceleration: The higher pH catalyzes faster hydrolysis of the remaining HEU.

Figure 1: The Hydrolysis Feedback Loop The following diagram illustrates the chemical pathway and the kinetic consequences of unbuffered degradation.

Caption: The degradation cycle of HEU. Note the red feedback loop: released ammonia raises pH, which further accelerates the breakdown of the remaining urea derivative.

Module 2: Stabilization Protocols

Actionable steps to prevent degradation.

To stabilize HEU, you must decouple the pH drift from the hydrolysis rate. This is achieved through High-Capacity Buffering and Sacrificial Esters .

Protocol A: The Buffer System Selection

Do not rely on simple pH adjustment (e.g., adding NaOH/Citric Acid once). You need a buffer system that resists the upward drift caused by potential ammonia release.

| Buffer System | Target pH Range | Pros | Cons | Recommended Use |

| Lactate Buffer (Lactic Acid / Sodium Lactate) | 4.0 – 6.0 | Excellent humectancy; skin-friendly; synergistic with HEU. | Lower buffering capacity at neutral pH (>6.0). | Gold Standard for moisturizers and lotions. |

| Citrate Buffer (Citric Acid / Sodium Citrate) | 5.5 – 7.0 | High buffering capacity; cost-effective. | Can be irritating at high %; potential incompatibility with some cationic polymers. | General purpose; rinse-off products. |

| Phosphate Buffer | 6.5 – 7.5 | Extremely stable pH control. | "Chemical" perception; potential precipitation with divalent ions (Ca, Mg). | Clinical/Dermatological formulations.[3] |

Expert Tip: For maximum stability, target a final formulation pH of 5.5 – 6.5 . This is the "sweet spot" where hydrolysis kinetics are slowest [1][2].

Protocol B: The "Sacrificial Ester" Technique (Advanced)

For high-stress formulations (e.g., long shelf-life, fluctuating storage temps), use Triethyl Citrate (TEC) .

-

Mechanism: TEC is a latent acid generator. If the pH begins to rise (due to trace ammonia), the TEC hydrolyzes slowly to release Citric Acid.

-

Result: The released acid neutralizes the ammonia, clamping the pH back down automatically.

-

Dosage: 0.5% – 1.0% Triethyl Citrate.